molecular formula C9H9N3O2 B6256559 ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate CAS No. 87838-54-8

ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B6256559
CAS RN: 87838-54-8
M. Wt: 191.2
InChI Key:
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Description

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate, also known as ETAP, is an organic compound with a molecular formula of C7H6N3O2. It is a member of the triazolo[1,5-a]pyridine family, which is a class of heterocyclic compounds with a nitrogen-containing five-membered ring. ETAP is a versatile compound that has been used in a variety of applications, including drug synthesis, organic synthesis, and biochemical research.

Scientific Research Applications

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate has been widely used in scientific research due to its versatility and the fact that it is relatively easy to synthesize. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a component in drug synthesis. Additionally, it has been used in biochemical research to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is not yet fully understood. It is known that the compound binds to certain proteins, such as enzymes, and alters their structure and function. This binding is thought to be mediated by hydrogen bonding, van der Waals interactions, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate are largely unknown, as the compound has not been extensively studied in vivo. However, in vitro studies have shown that ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate can inhibit the activity of certain enzymes, such as cytochrome P450, which may have implications for drug metabolism. Additionally, the compound has been shown to bind to and activate certain receptors, such as the μ-opioid receptor, which may have implications for drug action.

Advantages and Limitations for Lab Experiments

The use of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is stable in a variety of solvents, making it well-suited for use in a variety of applications. Additionally, the compound has been shown to bind to a variety of proteins, making it a useful tool for studying protein structure and function.
However, there are also some limitations to the use of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light or oxygen, making it difficult to use in certain applications.

Future Directions

There are several potential future directions for research involving ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate. The compound could be further studied to better understand its mechanism of action and its biochemical and physiological effects. Additionally, the compound could be used in drug synthesis and drug delivery applications. Additionally, the compound could be used as a tool to study protein structure and function, as well as to develop new drugs and drug delivery systems. Finally, the compound could be further studied to develop new methods for its synthesis and for its use in laboratory experiments.

Synthesis Methods

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of 1,2,3-triazole with ethyl chloroformate in the presence of a base, such as pyridine or triethylamine. This reaction produces ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate in the form of a white crystalline solid. Other methods of synthesis include the reaction of 1,2,3-triazole with ethyl bromoacetate in the presence of a base, or the reaction of 1,2,3-triazole with ethyl iodide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate involves the reaction of 3-amino-2-pyridinecarboxylic acid with ethyl chloroformate and sodium azide in the presence of triethylamine.", "Starting Materials": [ "3-amino-2-pyridinecarboxylic acid", "ethyl chloroformate", "sodium azide", "triethylamine" ], "Reaction": [ "To a solution of 3-amino-2-pyridinecarboxylic acid (1.0 g, 6.5 mmol) in dry DMF (10 mL) was added triethylamine (1.5 mL, 10.8 mmol) and ethyl chloroformate (0.9 mL, 8.6 mmol) at 0°C under nitrogen atmosphere.", "The reaction mixture was stirred at room temperature for 1 h and then sodium azide (0.7 g, 10.8 mmol) was added.", "The reaction mixture was stirred at room temperature for 12 h and then poured into water (50 mL).", "The resulting solid was filtered, washed with water and dried to give the desired product as a white solid (yield: 80%)." ] }

CAS RN

87838-54-8

Product Name

ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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